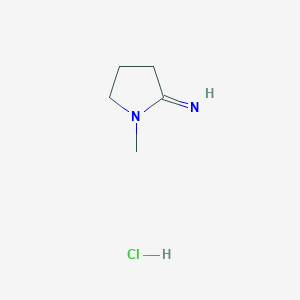

![molecular formula C18H15N3OS B2667335 3-(2,5-二甲基-1H-吡咯-1-基)-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮 CAS No. 305853-15-0](/img/structure/B2667335.png)

3-(2,5-二甲基-1H-吡咯-1-基)-5-苯基噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

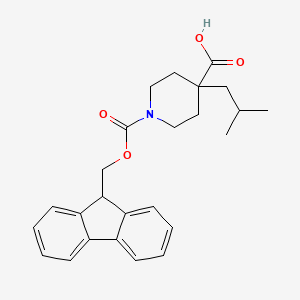

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like benzene and pyridine . The pyrrole ring in this compound is substituted with two methyl groups at positions 2 and 5 .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-dimethylpyrrole with a suitable electrophile . In one example, 2,5-dimethylpyrrole reacts with benzoyl chloride to form a ketone intermediate . This intermediate can then be reduced with borane to form the final product .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple ring systems. The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The thieno[2,3-d]pyrimidin-4(3H)-one part of the molecule is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrrole ring, for example, can undergo electrophilic substitution reactions . The carbonyl group in the thieno[2,3-d]pyrimidin-4(3H)-one part of the molecule can undergo nucleophilic addition reactions .科学研究应用

合成和生物学应用

-

杀虫和抗菌潜力:已合成并评估了嘧啶衍生物,包括与给定化合物相关的衍生物,以了解其杀虫和抗菌潜力。这些化合物证明了对粉虱科昆虫和选定微生物的有效性 (Deohate & Palaspagar, 2020)。

-

抗真菌作用:二甲基嘧啶衍生物类似于所讨论的化合物,已显示出对曲霉和黑曲霉等真菌的显着抗真菌作用,表明其作为抗真菌剂开发的潜力 (Jafar et al., 2017)。

-

化学转化和合成:研究探索了类似噻吩并[2,3-d]嘧啶-4(3H)-酮中的亲电亲双取代反应,突出了它们在各种化学合成过程中的用途 (Zh. et al., 2013)。

高级材料和光学应用

-

非线性光学性质:研究调查了硫代嘧啶衍生物的线性和非线性光学性质,发现在医学和非线性光学领域有应用。由于其显着的非线性光学(NLO)特性,这些化合物在光电应用中显示出前景 (Hussain et al., 2020)。

-

pH 传感应用:与目标化合物相关的嘧啶-邻苯二甲酰亚胺衍生物因其能够发生质子化诱导的颜色变化而被开发用于 pH 传感应用。这使得它们适用于比色 pH 传感器和逻辑门 (Yan et al., 2017)。

药物研究

- 抗癌和抗炎特性:已合成并评估了新型吡唑并嘧啶衍生物,其结构与所讨论的化合物相似,以了解其抗癌和抗 5-脂氧合酶活性。这些研究有助于理解药物研究中的构效关系 (Rahmouni et al., 2016)。

未来方向

属性

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-12-8-9-13(2)21(12)20-11-19-17-16(18(20)22)15(10-23-17)14-6-4-3-5-7-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUKFPIPQLDNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

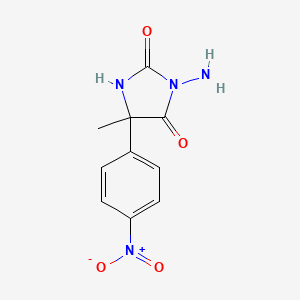

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2667261.png)

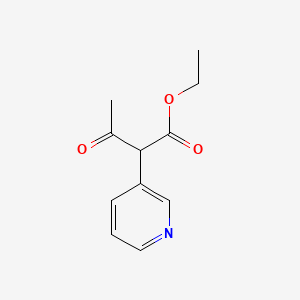

![(3E)-1-(4-methylbenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2667264.png)

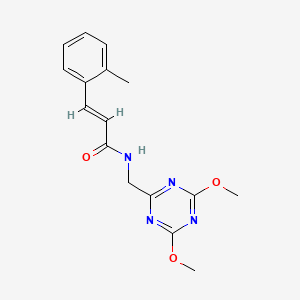

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(oxolan-2-yl)acetamide](/img/structure/B2667265.png)

![N-Methyl-N-[2-oxo-2-[2,2,6-trimethyl-6-(trifluoromethyl)morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2667269.png)

![3-Fluorobenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2667270.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2667271.png)

![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2667272.png)

![[3-MEthyl-4-(4-methylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B2667273.png)